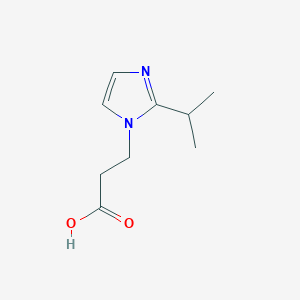
4-Methoxy-2,6-dimethylaniline
Descripción general
Descripción
4-Methoxy-2,6-dimethylaniline is an organic compound with the molecular formula C9H13NO. It has a molecular weight of 151.21 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,6-dimethylaniline consists of a benzene ring substituted with two methyl groups, one methoxy group, and one amino group . The exact mass is 151.10000 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-2,6-dimethylaniline are not detailed in the search results, it’s known that amines, in general, can undergo a variety of chemical reactions. For instance, 2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate .Physical And Chemical Properties Analysis
4-Methoxy-2,6-dimethylaniline has a density of 1.019g/cm3, a boiling point of 268.2ºC at 760mmHg, and a flash point of 122ºC . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
4-Methoxy-2,6-dimethylaniline: is utilized in pharmaceutical research due to its role as a precursor in the synthesis of various compounds. It’s particularly valuable in the development of small molecule drugs where it can act as a building block for more complex structures. Its derivatives are explored for therapeutic properties, including potential antifungal and antibacterial agents .
Material Science
In material science, 4-Methoxy-2,6-dimethylaniline contributes to the creation of new polymeric materials. It can be used to synthesize monomers that polymerize into plastics or resins with specific desired properties, such as increased durability or chemical resistance .
Chemical Synthesis
This compound plays a critical role in multistep chemical synthesis processes. It’s often used as an intermediate in the production of dyes, pigments, and other aromatic compounds. Its methoxy and dimethyl groups make it a versatile reagent for electrophilic substitution reactions, which are fundamental in organic synthesis .
Analytical Chemistry
4-Methoxy-2,6-dimethylaniline: is significant in analytical chemistry, where it may serve as a standard or reagent in chromatographic analysis. It helps in the identification and quantification of complex mixtures and can be used in methods like HPLC and LC-MS for analyzing the presence of specific substances in samples .
Dye Industry
In the dye industry, 4-Methoxy-2,6-dimethylaniline is involved in the production and analysis of azo dyes. It’s part of the group of aromatic amines that are monitored due to their potential to form carcinogenic compounds. Its structure allows for the creation of dyes with specific color properties and fastness .
Environmental Studies
Environmental studies utilize 4-Methoxy-2,6-dimethylaniline to understand the degradation mechanisms of benzene dye intermediates. It’s important in studies focusing on the removal of toxic substances from wastewater and assessing the impact of industrial pollutants on ecosystems .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound can undergo various chemical reactions, including oxidation . The specifics of how these reactions interact with biological targets remain to be elucidated.
Biochemical Pathways
It is known that the compound can undergo oxidation reactions, which may impact various biochemical pathways .
Propiedades
IUPAC Name |
4-methoxy-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMUCDRJXZLSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956230 | |
| Record name | 4-Methoxy-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34743-49-2 | |
| Record name | Benzenamine, 4-methoxy-2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)


![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)







